Regioselective Synthesis: 2,5-Bis(TMS) vs. 2,2-Bis(TMS) Isomer Control
The 2,5-bis(trimethylsilyl)pyrrolidine isomer is obtained selectively from N-Boc-pyrrolidine only when the second lithiation-trapping step is conducted at -45°C to -30°C [1]. Performing the identical reaction sequence at -78°C yields exclusively the 2,2-bis(trimethylsilyl) isomer [1]. This temperature-dependent regioselectivity demonstrates that the 2,5-bis compound is not merely a higher-yield variant but a distinct product requiring precise synthetic control.
| Evidence Dimension | Synthetic regioselectivity (lithiation temperature control) |
|---|---|
| Target Compound Data | 2,5-Bis(trimethylsilyl)pyrrolidine obtained |
| Comparator Or Baseline | 2,2-Bis(trimethylsilyl)pyrrolidine obtained |
| Quantified Difference | Temperature shift from -78°C to -45°C to -30°C required |
| Conditions | N-Boc-pyrrolidine, sec-BuLi/TMEDA, diethyl ether, followed by TMSCl trapping |
Why This Matters
Procurement of the correct 2,5-bis isomer requires sourcing from suppliers who understand this temperature-dependent selectivity; casual substitution with material synthesized under standard -78°C conditions risks delivering the inactive 2,2-bis isomer.
- [1] Aizpurua, J. M.; Palomo, C. Deprotonative α-Silylation of Cyclic Secondary N-tert-Butoxycarbonyl Amines. In Science of Synthesis; Thieme: Stuttgart, 2002; Vol. 4, p. 600. View Source
